molecular formula C12H20O4 B12551357 Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate CAS No. 143664-06-6

Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate

Cat. No.: B12551357
CAS No.: 143664-06-6
M. Wt: 228.28 g/mol
InChI Key: JJWFDWMNFMFZJX-UHFFFAOYSA-N
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Description

Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate is an organic compound with a complex structure that includes ester and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate typically involves esterification reactions. One common method is the Fischer esterification, where an alcohol reacts with an acid in the presence of an acid catalyst. For this compound, the starting materials would include an appropriate alcohol and acid, with the reaction conditions involving refluxing in the presence of a strong acid like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The alkene group can also undergo addition reactions, making the compound versatile in different pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetoacetate: Similar in structure but lacks the alkene group.

    Methyl Butyrate: Another ester with a simpler structure.

    Ethyl 3-[(acetyloxy)methyl]-4,5,6,7,8,9,10,11,12,13-deca hydro-2H-cyclododeca[c]pyrrole-1-carboxylate: A more complex ester with additional ring structures

Properties

CAS No.

143664-06-6

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

ethyl 3-(acetyloxymethyl)-5-methylhex-2-enoate

InChI

InChI=1S/C12H20O4/c1-5-15-12(14)7-11(6-9(2)3)8-16-10(4)13/h7,9H,5-6,8H2,1-4H3

InChI Key

JJWFDWMNFMFZJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(CC(C)C)COC(=O)C

Origin of Product

United States

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